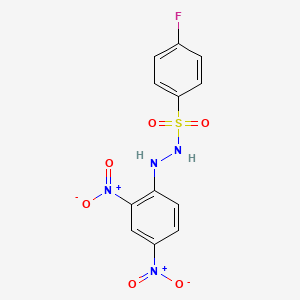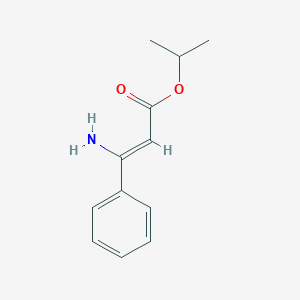![molecular formula C30H28N2O4 B3864108 (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3864108.png)
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide
概要
説明
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an anthracene core, a cyclohexylamino group, and a methoxyphenyl group, making it a subject of interest for researchers.
準備方法
The synthesis of (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the cyclohexylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the anthracene core with cyclohexylamine.
Attachment of the methoxyphenyl group: This can be done through a Heck reaction, where the anthracene derivative is coupled with a methoxyphenyl halide in the presence of a palladium catalyst.
Formation of the prop-2-enamide linkage: This final step involves the condensation of the intermediate with an appropriate amide precursor under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino or methoxyphenyl groups can be replaced with other functional groups using suitable nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting gene expression and cellular functions.
類似化合物との比較
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide can be compared with similar compounds such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis and polymerization.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, used in various organic syntheses.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(E)-N-[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-36-21-14-11-19(12-15-21)13-18-26(33)32-25-17-16-24(31-20-7-3-2-4-8-20)27-28(25)30(35)23-10-6-5-9-22(23)29(27)34/h5-6,9-18,20,31H,2-4,7-8H2,1H3,(H,32,33)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRTKSRQUCQHT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


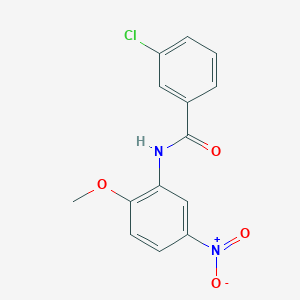
![N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide](/img/structure/B3864040.png)
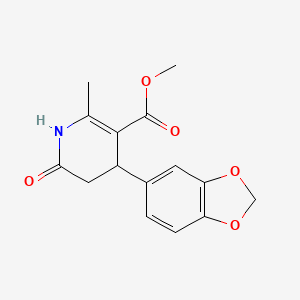
![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)
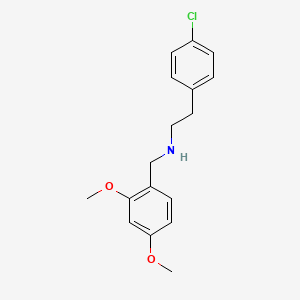
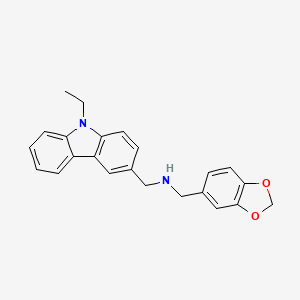
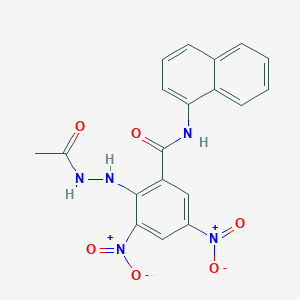

![3-chloro-N'-[(E)-(4-fluorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3864115.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3864123.png)
![N,N,N',N'-tetramethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3864126.png)
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate](/img/structure/B3864133.png)
